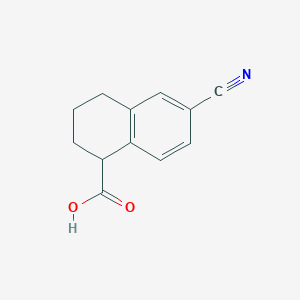

6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is used as a reagent to produce protease inhibitors .

Molecular Structure Analysis

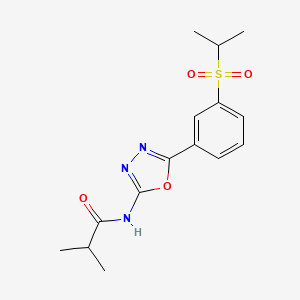

The molecular formula of this compound is C12H11NO2 . The molecular weight is 201.22 .Scientific Research Applications

Stereoselective Cyclizations

Research by Li and Ferreira (2003) discusses the cyclodimerization of stilbene derivatives under acidic conditions leading to rotationally restricted tetrahydronaphthalenes. Nucleophilic additions followed by intramolecular cyclizations yield dihydrobenzofuran derivatives, showcasing the compound's role in stereoselective cyclizations mimicking natural stilbene oligomerization processes (Li & Ferreira, 2003).

Synthesis of Tachykinin Receptor Antagonists

Ashworth et al. (2003) developed a new synthetic route for 3-Cyano-1-naphthalenecarboxylic acid, a crucial intermediate in tachykinin receptor antagonist manufacturing. The synthesis involves establishing a 1,3-substitution pattern on naphthalene, highlighting its importance in pharmaceutical manufacturing (Ashworth et al., 2003).

Mimicking Biological Activity

Schüler, Görls, and Boland (2001) describe the synthesis of 6-substituted indanoyl isoleucine conjugates from tetrahydronaphthalene, which mimic the biological activity of coronatine, indicating potential applications in plant biology and agriculture (Schüler, Görls, & Boland, 2001).

Antithromboxane Therapies

Wang et al. (2014) synthesized derivatives of tetrahydronaphthalene that act as potent thromboxane A2 receptor antagonists. These compounds may offer new leads for developing antithromboxane therapies, highlighting its potential in cardiovascular disease treatment (Wang et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 6-Cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .

Biochemical Pathways

The biochemical pathways affected by This compound are currently unknown. As research progresses, we can expect to gain more insight into the downstream effects of this compound .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound are not yet known. These properties are crucial in determining the bioavailability of the compound. Future research will likely focus on these aspects .

Result of Action

The molecular and cellular effects of This compound Understanding these effects will be key to determining the potential therapeutic applications of this compound .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound .

Properties

IUPAC Name |

6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-7-8-4-5-10-9(6-8)2-1-3-11(10)12(14)15/h4-6,11H,1-3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBSQLMYARRFMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2596100.png)

![1-methyl-4-(prop-2-en-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2596106.png)

![Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2596107.png)

![3-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2596109.png)

![Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate](/img/structure/B2596110.png)

![4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2596113.png)

![2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2596114.png)

![ethyl 4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2596119.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596120.png)

![N-[3-(1-Propan-2-yltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2596123.png)